molecular formula C11H15NO B596916 (R)-2-(phenoxymethyl)pyrrolidine CAS No. 182323-68-8

(R)-2-(phenoxymethyl)pyrrolidine

Cat. No.: B596916
CAS No.: 182323-68-8
M. Wt: 177.247
InChI Key: CVINTVJDIQIIGZ-SNVBAGLBSA-N
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Description

®-2-(phenoxymethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(phenoxymethyl)pyrrolidine typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of different stereochemical patterns in enantioselective pyrrolidine synthesis . Another approach involves the metal-free direct C–H functionalization of pyrrolidine, followed by N-alkylation to produce the desired compound .

Industrial Production Methods

Industrial production methods for ®-2-(phenoxymethyl)pyrrolidine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

®-2-(phenoxymethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolinium derivatives.

    Reduction: Reduction reactions can modify the phenoxymethyl group or the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrolinium-based ionic liquid crystals, while substitution reactions can introduce various functional groups to the phenoxymethyl moiety .

Mechanism of Action

The mechanism of action of ®-2-(phenoxymethyl)pyrrolidine involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate or inhibitor, influencing the enzyme’s activity. The molecular pathways involved include the formation of intermediates through C–H functionalization and subsequent transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(phenoxymethyl)pyrrolidine is unique due to its chiral nature and the presence of the phenoxymethyl group, which imparts specific chemical properties and reactivity. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs .

Properties

IUPAC Name

(2R)-2-(phenoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVINTVJDIQIIGZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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